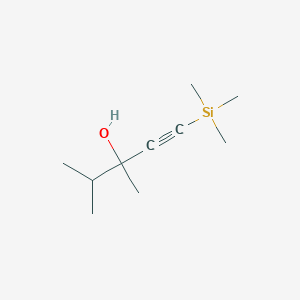
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C10H20OSi. It is a derivative of 1-pentyn-3-ol, where the hydrogen atoms at the 3 and 4 positions are replaced by methyl groups, and the hydrogen atom at the 1 position is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol. Another method involves the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of 1-pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- typically involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and silylation agents.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- can be compared with other similar compounds such as:
3,4-Dimethyl-1-pentyn-3-ol: Similar structure but lacks the trimethylsilyl group, making it less stable and reactive.
3-Methyl-1-pentyn-3-ol: Another similar compound with a single methyl group at the 3 position, resulting in different chemical properties and reactivity.
The presence of the trimethylsilyl group in 1-pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- makes it unique by enhancing its stability and reactivity, which is advantageous in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
109530-47-4 |
|---|---|
Molekularformel |
C10H20OSi |
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
3,4-dimethyl-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C10H20OSi/c1-9(2)10(3,11)7-8-12(4,5)6/h9,11H,1-6H3 |
InChI-Schlüssel |
YLUADCCZMPSTTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


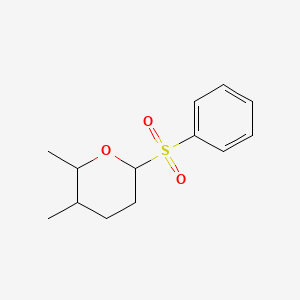
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

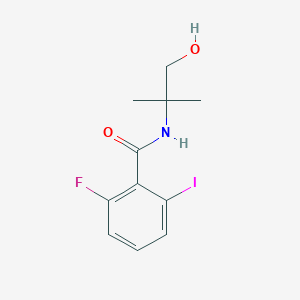
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

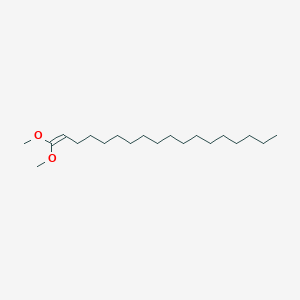
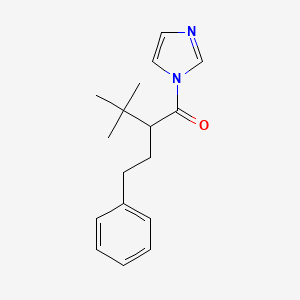
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
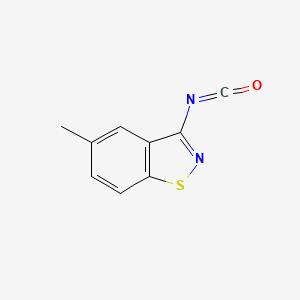
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)



